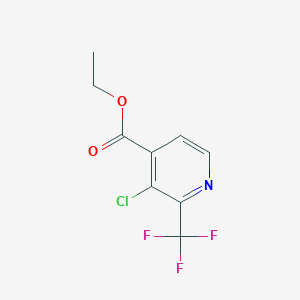

Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 8.72 (s, 1H, H-5): Deshielded due to electron-withdrawing trifluoromethyl group.

- δ 7.89 (d, J = 5.2 Hz, 1H, H-6): Coupled with H-5.

- δ 4.42 (q, J = 7.1 Hz, 2H, -OCH₂CH₃): Ethyl group.

- δ 1.41 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

¹³C NMR (100 MHz, CDCl₃):

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1745 | ν(C=O) ester stretch |

| 1230, 1128 | νₐ(C-O-C) and νₛ(C-O-C) of ester |

| 750 | ν(C-Cl) stretch |

| 1140–1100 | ν(C-F) trifluoromethyl asymmetric stretches |

Mass Spectrometry (MS)

- EI-MS (70 eV):

- m/z 253 [M]⁺ (base peak).

- m/z 208 [M−OCH₂CH₃]⁺.

- m/z 169 [M−Cl−CF₃]⁺.

Properties

IUPAC Name |

ethyl 3-chloro-2-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-3-4-14-7(6(5)10)9(11,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOWOEIIHFJWIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate has been studied for its potential as an active pharmaceutical ingredient (API). Its structure allows for interactions with biological targets, which can lead to various therapeutic effects.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of isonicotinaldehyde with trifluoromethyl substitutions have shown Minimum Inhibitory Concentration (MIC) values ranging from 1 to 64 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Research has demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). The compound's structural features allow it to affect cell cycle progression and increase caspase-3 activity, indicating its potential as an anticancer agent .

Agrochemicals

The compound's trifluoromethyl group is known to enhance the biological activity of agrochemicals. This compound can be utilized in the development of herbicides and pesticides due to its ability to interfere with plant growth regulators or pathogenic microorganisms.

- Herbicidal Activity : Research indicates that similar compounds have shown effectiveness against specific weed species, suggesting that this compound could be developed into a novel herbicide .

Material Science

In material science, this compound can serve as a precursor for synthesizing fluorinated polymers or materials with specialized properties such as increased thermal stability or chemical resistance.

Case Study 1: Antibacterial Screening

A study evaluated the antibacterial efficacy of various derivatives of isonicotinaldehyde, including this compound. The results highlighted the compound's promising antibacterial activity, with effective concentrations leading to significant bacterial growth inhibition .

Case Study 2: Anticancer Activity

In a comparative study focusing on nitrogen heterocycles, this compound was noted for its ability to induce apoptosis in cancer cells at micromolar concentrations. The morphological changes observed in treated cells correlated with increased caspase activity, underscoring its potential role in cancer therapy .

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 μg/mL | |

| Antibacterial | Escherichia coli | 64 μg/mL | |

| Anticancer | MDA-MB-231 | 10 μM |

Mechanism of Action

The mechanism by which Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The molecular targets and pathways involved are determined by the specific biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in substituents at positions 2 and 3 of the pyridine ring, leading to variations in reactivity, solubility, and biological activity:

Key Observations :

- Electron-Withdrawing Groups : The CF₃ group in the target compound provides moderate electron withdrawal compared to the nitro group in Ethyl 2-chloro-3-nitroisonicotinate, which may reduce reactivity in nucleophilic substitutions .

Biological Activity

Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity, which can influence its bioavailability and interaction with biological targets. This article presents a detailed overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound has the following chemical formula:

- Molecular Formula : C9H7ClF3N2O2

- Molecular Weight : Approximately 253.610 g/mol

The presence of the trifluoromethyl group () significantly affects the compound's properties, enhancing its stability and reactivity in various biological systems.

The mechanism of action for this compound is primarily linked to its interactions with specific biomolecules. The trifluoromethyl group increases lipophilicity, allowing for better membrane penetration. This property may facilitate interactions with enzymes or receptors, leading to modulation of their activities through both covalent and non-covalent interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Compounds with trifluoromethyl groups have shown promising antimicrobial properties against various bacteria and fungi. For instance, studies have demonstrated that derivatives with similar structures possess significant antibacterial effects, making them potential candidates for developing new antibiotics .

- Anticancer Properties : The potential anticancer activity of this compound has been explored in several studies. For example, related pyridine derivatives have been reported to exhibit cytotoxic effects on cancer cell lines, suggesting that this compound might also possess similar properties .

Research Findings and Case Studies

-

Antimicrobial Efficacy :

- A study on related compounds indicated that those containing trifluoromethyl groups had enhanced antimicrobial activity compared to their non-fluorinated counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these compounds against both Gram-positive and Gram-negative bacteria .

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro studies have shown that derivatives of isonicotinates can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). For instance, one derivative demonstrated an IC50 value of 16.23 μM against U-937 cells, indicating potent antiproliferative activity compared to standard chemotherapeutic agents .

-

Potential as a Biochemical Probe :

- This compound is being investigated as a biochemical probe for studying enzyme interactions due to its ability to modulate enzyme activity through specific binding interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Isonicotinic Acid Derivative :

- Starting from isonicotinic acid, chlorination and trifluoromethylation reactions are performed to introduce the necessary substituents.

- Esterification :

- The resulting acid is then esterified using ethanol in the presence of an acid catalyst to yield this compound.

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis begins with the procurement of 2-chloro-3-nitropyridine as the foundational substrate. This compound provides a versatile scaffold for subsequent substitution and functionalization reactions. The nitro group at position 3 serves as a precursor for further modifications, while the chlorine atom at position 2 offers a reactive site for nucleophilic substitution.

The key step involves the introduction of the trifluoromethyl group at the 2-position of the pyridine ring. This is achieved through a copper-catalyzed trifluoromethylation process:

- Reagents: Trifluoromethyl trimethylsilane (TMS-CF₃)

- Catalyst: Cuprous iodide (CuI) and 1,10-phenanthroline

- Solvent: Dimethylformamide (DMF)

- Conditions: Elevated temperature (~100°C)

- Procedure: 2-chloro-3-nitropyridine reacts with TMS-CF₃ in the presence of CuI and 1,10-phenanthroline under nitrogen atmosphere, producing 2-trifluoromethyl-3-nitropyridine.

This step aligns with the process described in patent CN110627714A, where trifluoromethylation is facilitated by transition-metal catalysis in a polar aprotic solvent.

Selective Fluorination at the 3-Position

Subsequently, the nitro group at position 3 is reduced to a fluorine atom via a reflux reaction in tetrabutylammonium fluoride (TBAF):

- Reagents: Tetrabutylammonium fluoride (TBAF)

- Solvent: Acetonitrile, DMSO, or DMF

- Conditions: Reflux at approximately 100°C

- Outcome: Conversion of 2-trifluoromethyl-3-nitropyridine to 2-trifluoromethyl-3-fluoropyridine.

This fluorination step is critical for achieving the desired fluorinated pyridine intermediate and is supported by experimental data indicating high regioselectivity and yield.

Esterification to Form the Final Compound

The carboxylic acid is esterified with ethanol in the presence of a catalytic acid (e.g., sulfuric acid):

- Reagents: Ethanol, sulfuric acid catalyst

- Conditions: Reflux

- Outcome: Formation of Ethyl 3-fluoro-2-(trifluoromethyl)isonicotinate.

This esterification step is standard in organic synthesis, providing the final product with high purity and yield.

Data Table Summarizing the Preparation Methods

| Step | Reaction | Reagents | Conditions | Product | Yield / Notes |

|---|---|---|---|---|---|

| 1 | Trifluoromethylation | TMS-CF₃, CuI, 1,10-phenanthroline | 100°C, inert atmosphere | 2-trifluoromethyl-3-nitropyridine | ~54% yield |

| 2 | Fluorination | TBAF, acetonitrile/DMSO | Reflux (~100°C) | 2-trifluoromethyl-3-fluoropyridine | High regioselectivity |

| 3 | Hydrogenation & Carboxylation | n-BuLi, CO₂ | -70°C to -80°C | 3-fluoro-2-trifluoromethyl isonicotinic acid | 52-71% yield |

| 4 | Esterification | Ethanol, sulfuric acid | Reflux | Ethyl 3-fluoro-2-(trifluoromethyl)isonicotinate | Quantitative |

Research Findings and Notes

- The trifluoromethylation step benefits from transition-metal catalysis to achieve regioselectivity and high yields, as demonstrated in patent CN110627714A.

- Fluorination with TBAF is a well-established method for selective aromatic fluorination, providing high purity intermediates.

- Lithium-mediated carboxylation is a robust method for introducing carboxylic groups onto aromatic rings, with low-temperature control crucial for selectivity.

- Esterification is straightforward but must be optimized to prevent hydrolysis or side reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-chloro-2-(trifluoromethyl)isonicotinate, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling using halogenated pyridine precursors (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester) and trifluoromethyl-substituted boronic acids. Key parameters include:

- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos.

- Solvent : Dioxane/water mixtures (4:1 v/v) under inert atmosphere.

- Temperature : 80–100°C for 12–24 hours.

- Analysis : LCMS (m/z 366 [M+H]⁺) and HPLC retention time (1.26 min under SMD-TFA05 conditions) confirm purity .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?

- Methodology :

- ¹H NMR : The ethyl ester group (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) and trifluoromethyl (δ 3.9–4.1 ppm as a singlet) are diagnostic.

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~165 ppm, while CF₃ resonates at ~120 ppm (q, J = 35 Hz).

- IR : Strong C=O stretch at ~1720 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.

- MS : Fragmentation patterns (e.g., loss of COOEt group) differentiate it from methyl or benzyl esters .

Q. What factors influence the compound’s stability under varying pH and solvent conditions?

- Methodology : Stability assays in polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents show:

- Hydrolysis : Rapid ester cleavage in basic aqueous conditions (pH > 10).

- Thermal Stability : Degrades above 150°C; use low-boiling solvents (e.g., EtOAc) for purification.

- Light Sensitivity : Trifluoromethyl groups may undergo photodecomposition; store in amber vials .

Q. What are common side reactions during functionalization of the pyridine ring?

- Methodology : Chlorine at C3 and CF₃ at C2 direct electrophilic substitutions to C4/C5 positions. Common side products include:

- Trifluoroacetylated derivatives : From nucleophilic trapping of intermediates (e.g., with TFAA).

- Dehalogenation : Under reductive conditions (e.g., H₂/Pd-C), leading to des-chloro analogs .

Advanced Research Questions

Q. How do electron donor-acceptor (EDA) complexes influence trifluoromethylation reactions involving this compound?

- Methodology : Ethyl isonicotinate derivatives form EDA complexes with trifluoroacetylating agents (e.g., TFAA), enabling radical trifluoromethylation. Key findings:

- Optimal Conditions : 10 mol% 2-methoxynaphthalene donor, CaCl₂ (1 equiv), and 450 nm irradiation.

- Yield Limitations : Excess ethyl isonicotinate N-oxide stalls reactions by forming unproductive EDA complexes with intermediates.

- Mitigation : Use stoichiometric TFAA and avoid excess donor ligands .

Q. What strategies enhance regioselectivity in C–H functionalization of the pyridine core?

- Methodology :

- Directing Groups : Use transient directing groups (e.g., sulfonylimines) to activate C4 for alkylation (74% yield with ethylbenzene and NaF).

- Metal Catalysis : Ru(bpy)₃Cl₂ improves trifluoromethylation yields (55%) but requires rigorous exclusion of moisture.

- Steric Effects : CF₃ at C2 blocks functionalization at C2/C6, favoring C4/C5 modifications .

Q. How does the compound interact with biological systems, and what metabolic pathways are implicated?

- Methodology : In hepatocellular carcinoma (HCC) studies, ethyl 3-cyano-6-methyl-2-(phenylthio)isonicotinate analogs are downregulated metabolites. Techniques include:

- Metabolomics : LC-HRMS identifies sulfonamide and cyano intermediates.

- Microbiome Analysis : Intratumoral bacteria (e.g., Escherichia) may metabolize the ester group via hydrolytic pathways .

Q. How can contradictory data on reaction yields be resolved in trifluoromethylation studies?

- Methodology : Discrepancies arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.